N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a carbohydrazide group, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H20ClFN4O |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20ClFN4O/c1-13(2)10-14-6-8-15(9-7-14)19-11-20(26-25-19)21(28)27-24-12-16-17(22)4-3-5-18(16)23/h3-9,11-13H,10H2,1-2H3,(H,25,26)(H,27,28)/b24-12+ |
InChI Key |
SWKDELGCDKVKPS-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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